2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Description
2-Oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative featuring a bicyclic structure comprising a benzene ring fused with a diazole ring. The compound is substituted at position 3 with an isopropyl (propan-2-yl) group and at position 5 with a carboxylic acid moiety. The molecular formula is C₁₁H₁₂N₂O₃, with an approximate molecular weight of 220.23 g/mol (calculated based on structural analogs in and ).
The benzodiazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in pharmaceuticals. The carboxylic acid group at position 5 allows for further functionalization, such as esterification or amidation, to modulate pharmacokinetic properties.
Properties
IUPAC Name |
2-oxo-3-propan-2-yl-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-6(2)13-9-5-7(10(14)15)3-4-8(9)12-11(13)16/h3-6H,1-2H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRBUXIQHDAEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)C(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS No. 1548186-68-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
The molecular formula of this compound is C11H12N2O3, with a molecular weight of 220.228 g/mol. The structure features a benzodiazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of benzodiazoles, including this compound. Research indicates that modifications to the benzodiazole core can significantly influence the compound's efficacy against cancer cell lines.
Case Study:
A study evaluated the anticancer effects of several benzodiazole derivatives against human cancer cell lines such as HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Oxo... | HeLa | 0.126 |
| 2-Oxo... | SMMC-7721 | 0.071 |
| 2-Oxo... | K562 | 0.164 |
These findings suggest that the presence of an isopropyl group at position three enhances anticancer activity compared to other substituents .
Structure-Activity Relationship (SAR)
The SAR studies have identified key functional groups that enhance biological activity. Electron-donating groups such as methoxy (-OCH₃) improve potency, while electron-withdrawing groups tend to decrease it. For example:
| Substituent | Effect on Activity |
|---|---|
| -OCH₃ | Increases |
| -F | Decreases |
This relationship underscores the importance of molecular structure in determining biological efficacy .
Other Biological Activities
In addition to anticancer properties, compounds similar to 2-oxo-3-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazole have been investigated for their anti-inflammatory and antimicrobial activities. For instance, some derivatives have shown promising results in inhibiting bacterial growth and reducing inflammation markers in vitro.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to analogs with substitutions at positions 1, 3, or 6 of the benzodiazole core, as well as halogenated derivatives. Key differences include:
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Properties
Lipophilicity :
- The isopropyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to methyl (logP ~0.5–1.0) or cyclopropyl (logP ~1.0–1.5) substituents. This enhances membrane permeability but may reduce aqueous solubility.
- Halogenation (e.g., bromine in ) further elevates molecular weight and lipophilicity.
For example, highlights that bulky substituents can direct acylation to less hindered sites.
Electronic Effects :
- Electron-withdrawing groups (e.g., sulfanylidene in ) alter the electron density of the benzodiazole core, influencing reactivity and acidity of the carboxylic acid.
Synthetic Accessibility :
- Methyl and cyclopropyl analogs () are synthesized via straightforward alkylation or cyclopropanation, while halogenated derivatives () require bromination steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
